molecular formula C12H17N3O4 B14401392 Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate CAS No. 86944-09-4

Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate

Cat. No.: B14401392
CAS No.: 86944-09-4
M. Wt: 267.28 g/mol
InChI Key: KQZVWBOWQBUDAO-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate is an organic compound with a complex structure that includes a pyrimidine ring, an ester group, and a dimethylpropanoylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the ester group and the dimethylpropanoylamino substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-5-yl)acetate
  • Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-7-yl)acetate

Uniqueness

Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

CAS No.

86944-09-4

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 2-[2-(2,2-dimethylpropanoylamino)-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)10(18)15-11-13-7(5-8(16)14-11)6-9(17)19-4/h5H,6H2,1-4H3,(H2,13,14,15,16,18)

InChI Key

KQZVWBOWQBUDAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)CC(=O)OC

Origin of Product

United States

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